(5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one
Description
The compound (5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one is a thiazol-4-one derivative characterized by:
- A 3-methylanilino group at position 2, contributing electron-donating effects and steric bulk.
- An E-configuration at the exocyclic double bond (C5), critical for molecular planarity and biological interactions.
This scaffold is structurally related to bioactive thiazolidinones and thiazolones, which are known for antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
Molecular Formula |
C28H22N2O2S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5E)-2-(3-methylphenyl)imino-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H22N2O2S/c1-19-6-4-10-23(16-19)29-28-30-27(31)26(33-28)17-20-12-14-24(15-13-20)32-18-22-9-5-8-21-7-2-3-11-25(21)22/h2-17H,18H2,1H3,(H,29,30,31)/b26-17+ |
InChI Key |
VOBUBZGDUJUCLE-YZSQISJMSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC5=CC=CC=C54)S2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Naphthalen-1-ylmethoxy)benzaldehyde
This intermediate is prepared through nucleophilic aromatic substitution:
-
Alkylation : 4-Hydroxybenzaldehyde reacts with 1-(chloromethyl)naphthalene in anhydrous DMF using K₂CO₃ as a base (yield: 78–85%).
-
Purification : Recrystallization from ethanol/water (3:1) yields white crystals (mp 92–94°C).
Table 1: Characterization of 4-(Naphthalen-1-ylmethoxy)benzaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄O₂ |
| MS (EI) | m/z 270.1 [M]⁺ |
| ¹H NMR (CDCl₃) | δ 10.02 (s, 1H, CHO), 8.25–7.36 (m, 11H, Ar-H) |
Preparation of 2-(3-Methylanilino)-1,3-thiazol-4-one
The thiazol-4-one core is synthesized via Hantzsch thiazole synthesis:
-
Thiourea Formation : 3-Methylaniline reacts with ammonium thiocyanate in HCl/EtOH to form N-(3-methylphenyl)thiourea.
-
Cyclization : N-(3-methylphenyl)thiourea and ethyl bromopyruvate undergo reflux in ethanol (12 h, 80°C) to yield the thiazol-4-one (yield: 65–70%).
Table 2: Reaction Optimization for Thiazol-4-one Formation
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol vs. THF | +22% |
| Temperature | 80°C vs. 60°C | +15% |
| Catalyst | Piperidine (5 mol%) | +18% |
Knoevenagel Condensation for Methylidene Formation
The final step involves coupling the thiazol-4-one with 4-(naphthalen-1-ylmethoxy)benzaldehyde:
-
Reaction Conditions : Reflux in glacial acetic acid with anhydrous sodium acetate (8 h, 110°C).
-
Stereoselectivity : The (5E)-isomer predominates (>95%) due to steric hindrance from the naphthyl group.
Equation 1 :
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
The compound undergoes reactions typical of thiazole derivatives and aromatic systems, including:
Oxidation
The thiazole ring contains sulfur atoms, which can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions. For example, potassium permanganate (KMnO₄) in acidic medium may oxidize the sulfur centers .
Reduction
The imino group (C=N) in the 3-methylanilino substituent is reducible. Sodium borohydride (NaBH₄) in methanol could convert the imine to a primary amine .
Electrophilic Substitution
The aromatic rings (naphthyl and phenyl) are susceptible to electrophilic substitution due to activating groups like methoxy (-OCH₃) and naphthalen-1-ylmethoxy (-OCH₂-naphthyl). Nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) may introduce nitro groups at specific positions .
Reagents and Conditions
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Oxidation | KMnO₄/H+ | Formation of sulfones/sulfoxides |
| Reduction | NaBH₄/MeOH | Conversion of imine to amine |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted aromatic rings |
Structural Insights and Reactivity
The compound’s reactivity is influenced by its heterocyclic and aromatic components:
-
Thiazole Ring : The sulfur atom in the thiazole ring is a site for oxidation, while the ring’s aromaticity may resist electrophilic attack.
-
Imino Group : The C=N bond in the 3-methylanilino substituent is a reactive center for reduction.
-
Aromatic Substituents : Methoxy and naphthyl groups activate the benzene rings for electrophilic substitution, directing incoming groups to specific positions.
Challenges and Limitations
-
Regioselectivity : Predicting substitution patterns on aromatic rings requires detailed mechanistic studies.
-
Stability : Oxidation or reduction products may require stabilization under specific conditions.
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives, including this compound, have shown significant anticancer properties. In vitro studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Arylaminothiazol-4-one | HT29 | 10 | Apoptosis induction |
| 2-Arylaminothiazol-4-one | H460 | 15 | Cell cycle arrest |
| (5E)-2-(3-methylanilino)... | MCF7 | TBD | TBD |
Studies suggest mechanisms involving apoptosis induction and cell cycle arrest, which are critical for developing effective cancer therapies.
Antimicrobial Activity
The antimicrobial potential of thiazolidinones is noteworthy. Research indicates that compounds similar to this one exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (5E)-2-(3-methylanilino)... | E. coli | 0.21 µM |
| (5E)-2-(3-methylanilino)... | S. aureus | TBD |
| (5E)-2-(3-methylanilino)... | Pseudomonas aeruginosa | TBD |
The mechanisms often involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Activity
Thiazolidinone derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing therapeutic agents for conditions like arthritis and other inflammatory diseases.
Mechanistic Insights
Recent studies have employed molecular docking techniques to elucidate the binding interactions of thiazolidinone derivatives with key biological targets. For example, binding studies with DNA gyrase revealed critical hydrogen bonding and hydrophobic interactions that correlate with observed antimicrobial activities.
Mechanism of Action
The mechanism of action of (2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-5-({4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in the Benzylidene Moiety
Key analogs differ in substituents on the benzylidene group, altering electronic and steric properties:
Observations :
Observations :
- Optimized methods using mild conditions (e.g., room temperature or short reflux times) improve yields for less sterically hindered derivatives .
Antimicrobial Activity:
- Rhodanine derivatives (e.g., compound D8 in ) with 4-methylbenzylidene substituents show moderate antimicrobial activity (MIC₅₀: 8–32 µg/mL) against Staphylococcus aureus and Escherichia coli .
- Thiazol-4-ones with electron-withdrawing groups (e.g., chlorine) exhibit enhanced activity due to improved electrophilicity .
Solubility and LogP:
- The naphthalen-1-ylmethoxy group likely increases logP (predicted ~4.5), reducing aqueous solubility compared to analogs with polar substituents (e.g., 4-hydroxyphenyl in ) .
Biological Activity
The compound (5E)-2-(3-methylanilino)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a thiazole ring, which is known for its role in various biological activities. The presence of substituents such as the methylanilino group and naphthalenemethoxy moiety may influence its pharmacological properties. The structural formula can be represented as follows:
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, thiazolidin-4-one derivatives have demonstrated effectiveness against HT29 adenocarcinoma and H460 lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Arylaminothiazol-4-one | HT29 | 10 | Apoptosis induction |
| 2-Arylaminothiazol-4-one | H460 | 15 | Cell cycle arrest |
| (5E)-2-(3-methylanilino)... | MCF7 | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of thiazolidinones is notable. Studies indicate that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (5E)-2-(3-methylanilino)... | E. coli | 0.21 µM |
| (5E)-2-(3-methylanilino)... | S. aureus | TBD |
| (5E)-2-(3-methylanilino)... | Pseudomonas aeruginosa | TBD |
Anti-inflammatory Activity
Thiazolidinone derivatives also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing therapeutic agents for conditions like arthritis and other inflammatory diseases.
Mechanistic Insights
Recent studies have employed molecular docking techniques to elucidate the binding interactions of thiazolidinone derivatives with key biological targets. For instance, binding studies with DNA gyrase revealed critical hydrogen bonding and hydrophobic interactions that correlate with the observed antimicrobial activities .
Case Studies
- Case Study on Anticancer Effects : A study investigated the effects of a thiazolidinone derivative on breast cancer cell lines, showing a dose-dependent reduction in cell viability and induction of apoptosis through caspase activation .
- Case Study on Antimicrobial Efficacy : Another research focused on the antibacterial properties against resistant strains of E. coli and S. aureus, highlighting the compound's potential as a lead in antibiotic development .
Q & A
Q. What are the standard synthetic protocols for this thiazol-4-one derivative?
The synthesis typically involves condensation reactions under acidic or basic conditions. Key steps include:
- Schiff base formation : Reacting aldehyde derivatives (e.g., 4-(naphthalen-1-ylmethoxy)benzaldehyde) with thiosemicarbazide or aminoguanidine in ethanol or methanol under reflux .
- Cyclization : Using catalysts like LiCl and aminoguanidine hydrochloride to form the thiazole core, as seen in analogous compounds .
- Substituent introduction : Coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids to attach naphthalenylmethoxy groups, requiring Pd catalysts and phosphine ligands .
- Purification : Recrystallization from DMF-acetic acid or ethanol mixtures to isolate high-purity solids .
Q. What spectroscopic techniques are recommended for characterization?
A multi-technique approach is essential:
- IR spectroscopy : Identify C=O (1650–1750 cm⁻¹), C=N (1500–1600 cm⁻¹), and aromatic C-H stretches (3000–3100 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for methylidene protons (δ 7.5–8.5 ppm), thiazole protons, and substituents like methoxy groups (δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula .
- X-ray crystallography : Resolve stereochemistry and confirm the (5E) configuration, as demonstrated in structurally similar thiazoles .
Q. What safety precautions are necessary during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles .
- Storage : Keep in sealed containers away from oxidizers, under inert gas (e.g., N₂), and at temperatures below 25°C .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Catalyst screening : Test alternatives to LiCl (e.g., K₂CO₃ or NaOAc) to enhance cyclization efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with ethanol; DMF may improve solubility of intermediates .
- Temperature control : Gradual heating (60–80°C) during condensation reduces side reactions .
- Microwave-assisted synthesis : Explore reduced reaction times and higher yields, as seen in analogous heterocycles .
Q. How to address contradictions in spectral data interpretation?
- Cross-validation : Compare NMR/IR data with structurally validated analogs (e.g., PubChem entries) .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental results .
- Isotopic labeling : Introduce deuterated analogs to resolve overlapping proton signals in crowded spectral regions .
Q. What computational methods predict biological activity?
- Molecular docking : Screen against target proteins (e.g., bacterial enzymes) using AutoDock Vina to identify binding affinities .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with antibacterial activity data from analogous thiazoles .
- ADMET profiling : Predict pharmacokinetics (e.g., logP, bioavailability) using SwissADME or similar tools .
Q. How to modify substituents to enhance bioactivity?
- Electron-withdrawing groups : Introduce halogens (Cl, F) at the 3-methylanilino position to improve membrane permeability .
- Bulkier aromatic systems : Replace naphthalenylmethoxy with anthracene derivatives to test π-π stacking interactions in enzyme binding .
- Pro-drug strategies : Synthesize acetate or phosphate esters of the thiazolidinone core to enhance solubility and in vivo stability .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points?
- Recrystallization solvent : Compare melting points from DMF vs. ethanol recrystallization; impurities may lower observed values .
- Polymorphism screening : Perform DSC/TGA to detect polymorphic forms affecting thermal properties .
Q. Why do biological activity results vary across studies?
- Assay conditions : Standardize MIC testing (e.g., broth microdilution vs. agar diffusion) to minimize variability .
- Strain specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) models to clarify spectrum .
Methodological Tables
| Synthetic Optimization Parameters | Impact on Yield | Reference |
|---|---|---|
| LiCl vs. K₂CO₃ catalysis | +15% with LiCl | |
| Ethanol vs. DMF solvent | +20% in DMF | |
| Microwave vs. conventional heating | -50% reaction time |
| Key Spectral Peaks | Assignment | Reference |
|---|---|---|
| IR: 1680 cm⁻¹ | C=O stretch | |
| ¹H NMR: δ 8.2 ppm (s, 1H) | Methylidene proton |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
